molecular formula C12H14ClN5O2S B2927967 5-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034276-73-6

5-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2927967
CAS No.: 2034276-73-6
M. Wt: 327.79
InChI Key: NDHGFHXLOGMVAV-UHFFFAOYSA-N
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Description

5-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H14ClN5O2S and its molecular weight is 327.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Novel heterocyclic compounds, including 1,3,5-triazines and derivatives, have been synthesized for potential applications in medicine and chemistry. These compounds have been evaluated for their anti-inflammatory, analgesic, and COX-2 inhibitory activities, showcasing their relevance in designing new therapeutic agents (Abu‐Hashem et al., 2020).

Development of Melamine Derivatives

  • Bi-functional melamine derivatives have been synthesized, indicating the versatility of triazine-based compounds in creating new materials with potential applications in polymer science and engineering (Matsukawa et al., 1980).

Advances in Receptor Antagonists

  • Research into 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides as potent serotonin-3 (5-HT3) receptor antagonists has been conducted, highlighting the chemical's role in modifying neurotransmitter interactions, which could be vital for developing new psychiatric and neurological medications (Kuroita et al., 2010).

Optimization of Chemical Functionalities

  • Studies on optimizing chemical functionalities in indole-2-carboxamides demonstrate the intricate balance required in molecular design to achieve desired biological effects, emphasizing the compound's utility in fine-tuning pharmacological profiles (Khurana et al., 2014).

Condensing Agent in Amide and Ester Formation

  • The use of specific triazine derivatives as efficient condensing agents for the formation of amides and esters has been reported, showcasing the compound's role in facilitating bond formation in organic synthesis, thus broadening the scope of chemical manufacturing processes (Kunishima et al., 1999).

Mechanism of Action

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .

Mode of Action

The compound acts as a direct inhibitor of FXa . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation . Inhibition of FXa by the compound produces antithrombotic effects by decreasing this amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .

Pharmacokinetics

The compound has been identified as a small-molecule inhibitor with good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . This makes it a promising candidate for oral administration without the need for routine coagulation monitoring .

Result of Action

The inhibition of FXa by the compound results in antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

Properties

IUPAC Name

5-chloro-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5O2S/c1-18(2)11-15-9(16-12(17-11)20-3)6-14-10(19)7-4-5-8(13)21-7/h4-5H,6H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHGFHXLOGMVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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